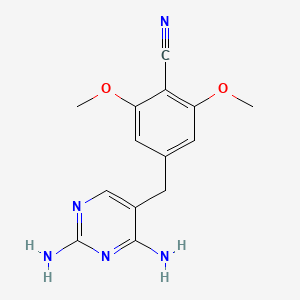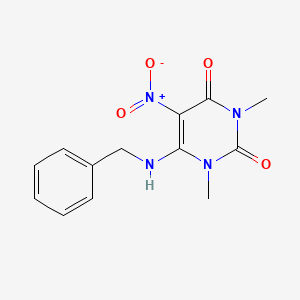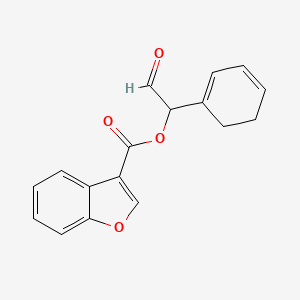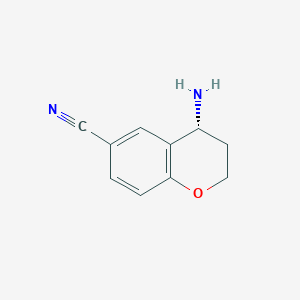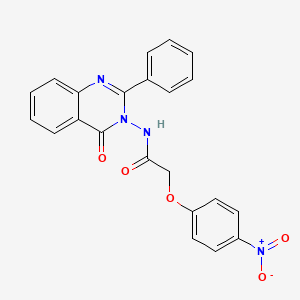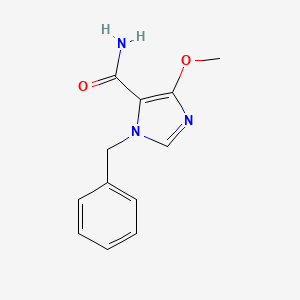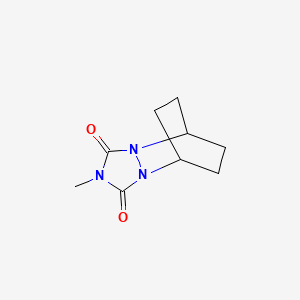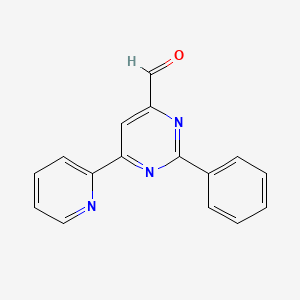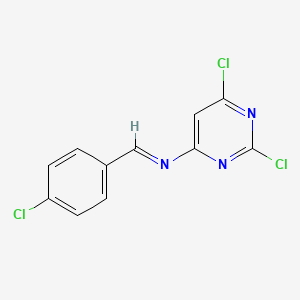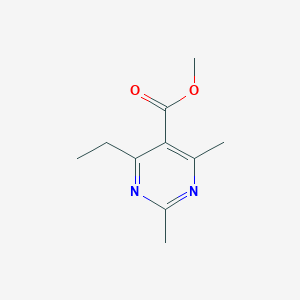![molecular formula C8H11N3S B12926860 4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine CAS No. 7511-83-3](/img/structure/B12926860.png)
4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine typically involves multiple steps, including nucleophilic substitution, cyclization, and functional group modifications. One common method starts with the preparation of 2-(methylthio)pyrimidin-4(3H)-one, followed by nucleophilic substitution using thionyl chloride and bromination. Subsequent steps involve nucleophilic substitution by cyclopentylamine, a one-pot two-step method (Heck reaction, ring closure sequence), oxidation, and bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Applications De Recherche Scientifique
4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)pyrimidin-4(3H)-one: A precursor in the synthesis of 4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine.
4,5-Disubstituted pyrimidines: Compounds with similar structural features and potential biological activities.
Uniqueness
4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
7511-83-3 |
|---|---|
Formule moléculaire |
C8H11N3S |
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3S/c1-12-7-5-3-2-4-6(5)10-8(9)11-7/h2-4H2,1H3,(H2,9,10,11) |
Clé InChI |
YWXDGCYBIRRFFW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC2=C1CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



